Palmatine iodide (CAS 4880-79-9) is a quaternary protoberberine alkaloid salt derived from botanical sources such as Coptis japonica and Phellodendron amurense. As an isoquinoline alkaloid, it is characterized by its yellow crystalline structure and distinct physicochemical properties, particularly its sparing solubility in cold water and ethanol compared to its chloride counterpart. In industrial and laboratory settings, palmatine iodide is primarily procured as a stable, high-purity precursor for the regiospecific synthesis of complex alkaloids, a specialized analytical reference standard in pharmacognosy, and an active agent in targeted antimicrobial research [1]. Its specific iodide counter-ion fundamentally alters its precipitation behavior, making it highly valuable for workflows requiring solvent-efficient isolation and specific electrochemical or synthetic reactivity [2].
Procurement substitution of palmatine iodide with the more common palmatine chloride or generic berberine extracts frequently leads to process failures in synthesis and formulation. The iodide counter-ion significantly depresses the compound's solubility in polar solvents, allowing for near-quantitative recovery via simple thermal precipitation—a processability advantage lost when using the highly soluble chloride salt [1]. Furthermore, in biological assays, the counter-ion directly influences membrane permeability and target binding; for example, palmatine iodide demonstrates pronounced growth inhibition against specific intestinal bacteria where palmatine chloride exhibits weak or negligible effects [2]. Consequently, substituting the iodide form compromises both downstream synthetic yields and application-specific bioactivity.
The solubility profile of palmatine iodide enables highly efficient downstream processing. In isolation workflows, palmatine iodide achieves a 96% recovery yield as pure yellow needles via simple ice-bath crystallization from an ethanol solution. In contrast, the more soluble palmatine chloride requires extensive solvent evaporation or complex chromatographic separation to achieve comparable purity [1].
| Evidence Dimension | Crystallization Recovery Yield |
| Target Compound Data | 96% recovery yield via direct ethanol/ice-bath precipitation |
| Comparator Or Baseline | Palmatine chloride (highly soluble, requires chromatography) |
| Quantified Difference | Near-quantitative single-step isolation for the iodide salt |
| Conditions | Ethanol solution, cooled in an ice bath |
Selecting the iodide salt eliminates the need for solvent-intensive chromatographic purification, drastically reducing scale-up costs and processing time.
Counter-ion selection fundamentally alters the antimicrobial potency of palmatine. In impregnated paper disk assays at a concentration of 500 µg/disk, palmatine iodide produced a clear and pronounced inhibitory effect against Clostridium perfringens. Under identical conditions, both palmatine chloride and palmatine sulfate exhibited comparatively weak inhibitory responses [1].
| Evidence Dimension | Bacterial Growth Inhibition (C. perfringens) |
| Target Compound Data | Clear, pronounced zone of inhibition at 500 µg/disk |
| Comparator Or Baseline | Palmatine chloride / sulfate (weak/negligible inhibition at 500 µg/disk) |
| Quantified Difference | Pronounced vs. weak inhibition at identical dosing |
| Conditions | Impregnated paper disk method (500 µg/disk) on human intestinal bacteria |
Procuring the iodide salt is essential for researchers formulating targeted antimicrobial agents where the chloride analog fails to deliver sufficient efficacy.
Palmatine iodide is a validated, highly reactive intermediate in the regiospecific synthesis of complex alkaloids. It has been successfully utilized for the direct synthesis of (±)-tetrahydropalmatine and (±)-xylopinine. Utilizing the iodide salt bypasses the need for intermediate counter-ion exchange or halogenation steps that are often required when starting from standard chloride salts, thereby streamlining the synthetic pathway [1].
| Evidence Dimension | Synthetic Pathway Efficiency |
| Target Compound Data | Direct conversion to (±)-tetrahydropalmatine and (±)-xylopinine |
| Comparator Or Baseline | Palmatine chloride (requires counter-ion exchange for specific reactivity) |
| Quantified Difference | Eliminates counter-ion exchange steps in regiospecific synthesis |
| Conditions | Reduction and regiospecific synthesis of protoberberine alkaloids |
For synthetic chemists, starting with palmatine iodide directly reduces the number of reaction steps, improving overall yield and workflow efficiency.
Due to its specific reactivity and stable crystalline form, palmatine iodide is the preferred starting material for the total or partial synthesis of protoberberine alkaloids, including (±)-tetrahydropalmatine and (±)-xylopinine. Its use eliminates the need for intermediate counter-ion exchange steps, streamlining industrial and laboratory-scale synthetic pathways [1].
In process chemistry and natural product extraction, palmatine iodide is chosen over palmatine chloride because its lower solubility in cold ethanol allows for near-quantitative (96%) recovery via simple ice-bath precipitation. This makes it ideal for workflows that must avoid expensive and time-consuming chromatographic purification [2].
Palmatine iodide is the appropriate compound choice for microbiological research targeting specific human intestinal bacteria, such as Clostridium perfringens. Because it demonstrates pronounced inhibitory effects where chloride and sulfate analogs fail, it is critical for developing targeted gut microbiome modulators [3].